molecular formula C11H10N2O4 B8439383 Methyl 7-methoxy-1,2-dihydro-1-oxophthalazin-4-ylcarboxylate CAS No. 53960-11-5

Methyl 7-methoxy-1,2-dihydro-1-oxophthalazin-4-ylcarboxylate

Cat. No. B8439383
CAS RN: 53960-11-5
M. Wt: 234.21 g/mol
InChI Key: KTTBHJYYNSLQRQ-UHFFFAOYSA-N
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Patent
US04393062

Procedure details

A mixture of 7-methoxy-1,2-dihydro-1-oxophthalazin-4-ylcarboxylic acid (10.0 g.), sodium hydrogen carbonate (15.0 g.) and methyl iodide (15.0 ml.) in dry dimethylformamide (200 ml.) was stirred at room temperature for 16 hours. The mixture was then poured into water (600 ml.). The precipitated solid was separated, washed first with water then cold methanol, and then recrystallised from methanol to give methyl 7-methoxy-1,2-dihydro-1-oxophthalazin-4-ylcarboxylate (8.6 g.), m.p. 222°-225° C.
Name
7-methoxy-1,2-dihydro-1-oxophthalazin-4-ylcarboxylic acid
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Quantity
600 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:12]=[C:11]2[C:6]([C:7]([C:14]([OH:16])=[O:15])=[N:8][NH:9][C:10]2=[O:13])=[CH:5][CH:4]=1.[C:17](=O)([O-])O.[Na+].CI.O>CN(C)C=O>[CH3:1][O:2][C:3]1[CH:12]=[C:11]2[C:6]([C:7]([C:14]([O:16][CH3:17])=[O:15])=[N:8][NH:9][C:10]2=[O:13])=[CH:5][CH:4]=1 |f:1.2|

Inputs

Step One
Name
7-methoxy-1,2-dihydro-1-oxophthalazin-4-ylcarboxylic acid
Quantity
10 g
Type
reactant
Smiles
COC1=CC=C2C(=NNC(C2=C1)=O)C(=O)O
Name
Quantity
15 g
Type
reactant
Smiles
C(O)([O-])=O.[Na+]
Name
Quantity
15 mL
Type
reactant
Smiles
CI
Name
Quantity
200 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
Quantity
600 mL
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred at room temperature for 16 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The precipitated solid was separated
WASH
Type
WASH
Details
washed first with water
CUSTOM
Type
CUSTOM
Details
cold methanol, and then recrystallised from methanol

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
COC1=CC=C2C(=NNC(C2=C1)=O)C(=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 8.6 g
YIELD: CALCULATEDPERCENTYIELD 80.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.